molecular formula C11H19NO3 B12833893 tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate

tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate

Cat. No.: B12833893
M. Wt: 213.27 g/mol
InChI Key: BOAYZFMFPMIJCC-UHFFFAOYSA-N
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Description

tert-Butyl (4-hydroxybicyclo[211]hexan-1-yl)carbamate is a chemical compound with the molecular formula C11H19NO3 It is a derivative of bicyclo[211]hexane, featuring a tert-butyl carbamate group and a hydroxyl group

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-(4-hydroxy-1-bicyclo[2.1.1]hexanyl)carbamate

InChI

InChI=1S/C11H19NO3/c1-9(2,3)15-8(13)12-10-4-5-11(14,6-10)7-10/h14H,4-7H2,1-3H3,(H,12,13)

InChI Key

BOAYZFMFPMIJCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate typically involves the reaction of bicyclo[2.1.1]hexane derivatives with tert-butyl carbamate. One common method includes the use of a protecting group strategy, where the hydroxyl group is protected during the initial stages of the reaction and deprotected in the final step. The reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like thionyl chloride or phosphorus tribromide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.

Scientific Research Applications

tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbamate moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways, depending on its specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate
  • tert-Butyl (2-azabicyclo[2.1.1]hexan-4-yl)carbamate
  • tert-Butyl (4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methylcarbamate

Uniqueness

tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate is unique due to its specific structural features, such as the presence of both a hydroxyl group and a tert-butyl carbamate group on the bicyclo[2.1.1]hexane scaffold. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

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